3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride
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Overview
Description
3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H10ClF3O2S. It is a sulfonyl chloride derivative, characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propane-1-sulfonyl chloride moiety. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzene, which is commercially available or can be synthesized from benzene through electrophilic aromatic substitution using trifluoromethylating agents.
Sulfonylation: The 4-(Trifluoromethyl)benzene is then subjected to sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group, forming 4-(Trifluoromethyl)benzenesulfonyl chloride.
Propylation: The final step involves the reaction of 4-(Trifluoromethyl)benzenesulfonyl chloride with 1-chloropropane under suitable conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, readily reacting with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive in these substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the propane moiety.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another closely related compound with similar reactivity.
Trifluoromethyl phenyl sulfone: Contains a sulfone group instead of a sulfonyl chloride.
Uniqueness
3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride is unique due to the presence of both the trifluoromethyl group and the propane-1-sulfonyl chloride moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O2S/c11-17(15,16)7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDENRLIXAWCDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCS(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095409-80-4 |
Source
|
Record name | 3-[4-(trifluoromethyl)phenyl]propane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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